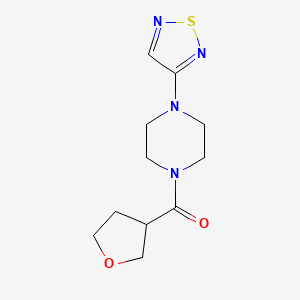![molecular formula C13H21NO4 B12271559 2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-](/img/structure/B12271559.png)
2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl)ester, (1R,4S,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-azabiciclo[2.2.2]octano-2,6-dicarboxílico, 2-(1,1-dimetil)éster, (1R,4S,6S)- es un compuesto heterocíclico que contiene nitrógeno. Se caracteriza por una estructura bicíclica con un átomo de nitrógeno incorporado en el sistema de anillos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-azabicyclo[2.2.2]octano-2,6-dicarboxílico, 2-(1,1-dimetil)éster generalmente implica los siguientes pasos:
Formación del núcleo bicíclico: Esto se puede lograr a través de una serie de reacciones de ciclación, a menudo comenzando con precursores simples como el ciclopentadieno y una fuente de amina.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden incluir:
Procesos catalíticos: Utilizando catalizadores para mejorar la eficiencia y la selectividad de las reacciones.
Síntesis en flujo continuo: Implementando reactores de flujo continuo para mejorar el rendimiento y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-azabicyclo[2.2.2]octano-2,6-dicarboxílico, 2-(1,1-dimetil)éster experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para introducir grupos funcionales adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el estado de oxidación del átomo de nitrógeno.
Sustitución: Se pueden realizar varias reacciones de sustitución para reemplazar átomos o grupos específicos dentro de la molécula.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Como el permanganato de potasio o el trióxido de cromo.
Agentes reductores: Incluyendo hidruro de aluminio y litio o borohidruro de sodio.
Reactivos de sustitución: Como los halógenos o los agentes alquilantes.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo:
Oxidación: Puede conducir a la formación de derivados nitro o hidroxilo.
Reducción: Puede resultar en la formación de aminas o alcoholes.
Sustitución: Puede producir una variedad de derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
El ácido 2-azabiciclo[2.2.2]octano-2,6-dicarboxílico, 2-(1,1-dimetil)éster tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con objetivos biológicos.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluido como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-azabiciclo[2.2.2]octano-2,6-dicarboxílico, 2-(1,1-dimetil)éster implica su interacción con objetivos y vías moleculares específicas. El átomo de nitrógeno en la estructura bicíclica puede participar en varias interacciones químicas, influyendo en la reactividad y actividad biológica del compuesto. El mecanismo exacto puede variar según la aplicación y el contexto específicos.
Comparación Con Compuestos Similares
Compuestos similares
2-Azabiciclo[3.2.1]octano: Otro compuesto bicíclico que contiene nitrógeno con una estructura de anillo diferente.
2-Azabiciclo[2.2.1]heptano: Un compuesto relacionado con un sistema de anillo más pequeño.
Unicidad
El ácido 2-azabiciclo[2.2.2]octano-2,6-dicarboxílico, 2-(1,1-dimetil)éster es único debido a su estructura de anillo específica y sus grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
(1R,4S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.2]octane-6-carboxylic acid |
InChI |
InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-7-8-4-5-10(14)9(6-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10+/m0/s1 |
Clave InChI |
BICQNBQLGTZYCQ-LPEHRKFASA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1[C@H](C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3,4-dimethoxyphenyl)methyl]-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271484.png)
![4-(2-{4-[2-(Propan-2-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B12271487.png)
![2-(4-Chlorophenyl)-1-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}ethan-1-one](/img/structure/B12271493.png)
![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B12271501.png)
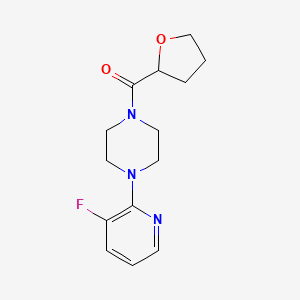
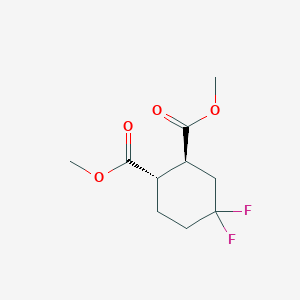
![2-tert-butyl-1-[1-(3-fluoro-4-methoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12271523.png)
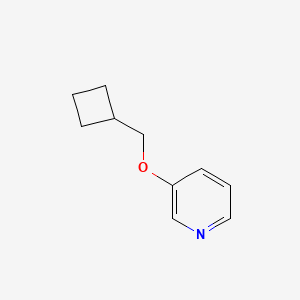
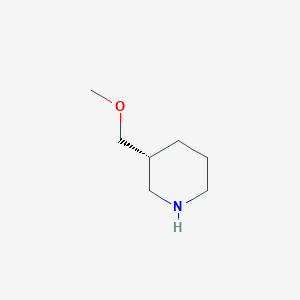
![7-(diethylamino)-3-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B12271535.png)
![N-(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)-N-methylpyridin-2-amine](/img/structure/B12271536.png)
![1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B12271537.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271549.png)
